4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
Description
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a benzoic acid derivative functionalized with a 1,2,4-triazole moiety bearing an amino group at the 3-position.
Properties
IUPAC Name |
4-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-10-12-6-14(13-10)5-7-1-3-8(4-2-7)9(15)16/h1-4,6H,5H2,(H2,11,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSPWZRRUBFIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable benzyl halide under appropriate conditions. The reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. Purification steps may include recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: Amines such as benzylamine.
Substitution: Substituted benzene derivatives like bromobenzene or nitrobenzene.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
The 1,2,4-triazole moiety is well-known for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial activities. For instance, compounds with similar structures have shown effectiveness against pathogens such as Candida albicans and Staphylococcus aureus . The integration of the amino group in 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid may enhance these properties through increased interaction with biological targets.
Cancer Research
Triazole derivatives have been studied for their potential anticancer effects. The ability of this compound to inhibit specific cancer cell lines is under investigation. Preliminary studies suggest that triazoles can interfere with cancer cell metabolism and proliferation .
Agricultural Applications
Herbicidal Properties
The compound has potential applications as a herbicide due to the presence of the triazole ring. Triazoles are known to inhibit the biosynthesis of plant hormones like gibberellins, affecting plant growth and development. Although 3-amino-1,2,4-triazole is recognized as a herbicide (aminotriazole), the specific efficacy of this compound in agricultural settings requires further exploration .
Biochemical Applications
Biochemical Research
In biochemistry, the compound can serve as a tool for studying enzyme inhibition and metabolic pathways. The triazole ring can interact with various enzymes, potentially acting as an inhibitor or modulator. For example, it may influence pathways involving histidine biosynthesis by inhibiting imidazoleglycerol-phosphate dehydratase . This property makes it valuable in genetic studies involving yeast and other organisms reliant on histidine for growth.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity, while the carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Derivatives
The following table summarizes structural analogs of 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid and their distinguishing features:
Anticancer Activity
- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids: Compounds 2 and 14 () exhibited IC50 values of 15.6–23.9 µM against MCF-7 and HCT-116 cells, comparable to doxorubicin (19.7–22.6 µM). These hybrids showed selectivity by sparing normal RPE-1 cells.
- Nitro Derivative (CID 931157) : The nitro group may enhance oxidative stress but lacks direct cytotoxicity data.
Cytochrome P450 Interactions
- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Exhibited binding to CYP199A4, a bacterial cytochrome P450 enzyme, with a geometry similar to imidazole inhibitors ().
Iron Chelation
Key Research Findings and Trends
- Structure-Activity Relationships (SAR): The amino group in this compound may enhance solubility and target binding compared to nitro or methylthio analogs. However, nitro groups could improve membrane permeability due to increased lipophilicity.
- Selectivity : Hybrids with triazole-benzoic acid scaffolds show promise in balancing cytotoxicity and selectivity, as seen in .
- Therapeutic Potential: While the amino-substituted compound itself is underexplored, its analogs highlight the versatility of triazole-benzoic acid hybrids in drug design.
Biological Activity
4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The molecular formula is CHNO, and its molecular weight is approximately 226.21 g/mol. The presence of the triazole moiety contributes significantly to the compound's pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole-containing reagents. Various synthetic routes have been reported, including the use of coupling reactions that yield high purity and yield of the target compound .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | E. coli | 12.5 |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | S. aureus | 6.25 |
| 4-(3-amino-1H-1,2,4-triazol-1-yl)methyl benzoate | Candida albicans | 15.0 |
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, some derivatives exhibited IC values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-(3-amino-1H-1,2,4-triazol-1-yl)methyl benzoic acid | MCF-7 | 20.5 |
| 4-(3-amino-1H-1,2,4-triazol-1-yl)methyl benzoic acid | HCT-116 | 22.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in nucleic acid synthesis.
- Interaction with Cellular Targets : Molecular docking studies suggest strong binding affinities to bacterial enzymes and cancer cell receptors.
- Induction of Apoptosis : Some derivatives have been shown to induce apoptotic pathways in cancer cells through mitochondrial dysfunction .
Case Studies
A recent study evaluated the efficacy of various triazole derivatives against resistant bacterial strains and found that compounds similar to this compound exhibited significant antibacterial activity while maintaining low toxicity towards human cells . Another investigation focused on the anticancer properties of triazole hybrids showed promising results in reducing tumor growth in xenograft models .
Q & A
Q. What synthetic methodologies are commonly employed for 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example:
- Click Chemistry Approach : Reacting 4-azidobenzoic acid with propargylamine derivatives in methanol/water with CuSO₄ and sodium ascorbate generates the triazole core. Post-synthetic modifications, such as ester hydrolysis, yield the final compound .
- Stepwise Functionalization : Amino groups on the triazole ring can be introduced via condensation reactions with aldehydes or isothiocyanates under reflux conditions (e.g., ethanol, 24–36 h) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substitution patterns on the benzoic acid moiety. For example, δ 13.22 ppm in DMSO-d₆ corresponds to the carboxylic acid proton .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., observed [M]⁺ at m/z 368.0980 vs. calculated 368.0943) .
- Melting Point Analysis : Sharp melting points (e.g., 294–296°C) indicate purity .
Q. What biological activities have been reported for this compound?
- Anticancer Activity : Derivatives exhibit cytotoxicity against cancer cell lines via mechanisms like apoptosis induction or kinase inhibition. For instance, (E)-4-(5-((2-hydroxybenzylidene)amino)-triazolyl)benzoic acid derivatives show IC₅₀ values in the micromolar range .
- Antimicrobial Potential : Structural analogs with thioether or sulfonyl groups demonstrate activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Solvent and Catalyst Screening : Methanol/water (50:50) with CuSO₄/ascorbate improves CuAAC efficiency, while DMF may enhance solubility of intermediates .
- Temperature Control : Reflux at 80–100°C minimizes side reactions during hydrazone formation. Cooling gradients during crystallization improve purity .
Q. How do structural modifications influence the compound’s anticancer activity?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzylidene moiety increase cytotoxicity by enhancing target binding affinity. Conversely, bulky substituents reduce cell permeability .
- Triazole Ring Modifications : Methylsulfonyl or phenoxy groups at the triazole 3-position improve pharmacokinetic properties (e.g., metabolic stability) .
Q. What strategies address solubility challenges in biological assays?
- Prodrug Design : Methyl or ethyl ester derivatives (e.g., methyl 4-triazolylbenzoate) improve solubility for in vitro testing. Enzymatic hydrolysis in vivo regenerates the active carboxylic acid form .
- Co-solvent Systems : DMSO/PBS (1:9) or cyclodextrin complexes enhance aqueous solubility without compromising stability .
Q. How can computational methods guide SAR studies?
Q. How should contradictory data in biological activity studies be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
